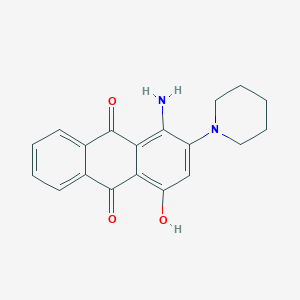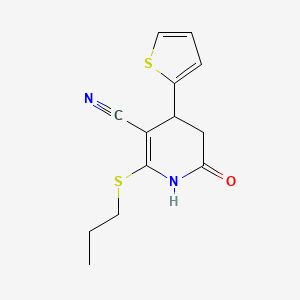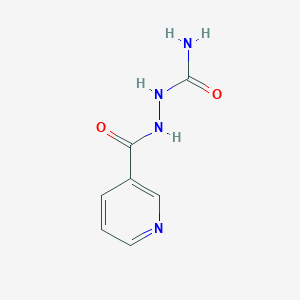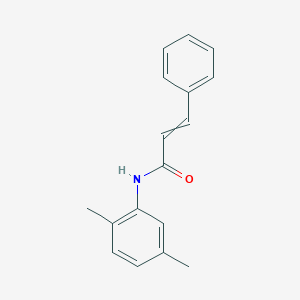
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications, including anticancer treatments . The compound features a unique structure with an anthracene backbone, which is modified by the presence of amino, hydroxy, and piperidinyl groups.
Méthodes De Préparation
The synthesis of 1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may also employ gas-phase fixed-bed oxidation or liquid-phase oxidation techniques .
Analyse Des Réactions Chimiques
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are crucial intermediates in many biological processes.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione involves its interaction with essential cellular proteins. It can inhibit cancer progression by targeting proteins such as kinases, topoisomerases, and matrix metalloproteinases . These interactions lead to the inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-2-(piperidin-1-yl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: This compound has a phenoxy group instead of a piperidinyl group, which alters its biological activity and chemical properties.
1-Ethynyl-4-hydroxyanthraquinone: Known for its anticancer potential, this compound features an ethynyl group that influences its interaction with cellular targets. The uniqueness of this compound lies in its piperidinyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18N2O3/c20-17-13(21-8-4-1-5-9-21)10-14(22)15-16(17)19(24)12-7-3-2-6-11(12)18(15)23/h2-3,6-7,10,22H,1,4-5,8-9,20H2 |
Clé InChI |
KDXJEVJZQBBJRI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)](/img/structure/B12459477.png)

![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![3-{5-phenyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B12459491.png)
![4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)
![(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12459506.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12459507.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12459521.png)
![4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide](/img/structure/B12459526.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide](/img/structure/B12459544.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
